
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is believed to work by binding to specific proteins or enzymes, altering their activity or function. For example, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to inhibit the activity of the enzyme arginase, which is involved in the metabolism of arginine and plays a role in various physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depend on the specific application and the proteins or enzymes it interacts with. For example, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to increase the production of nitric oxide in cells, which can have vasodilatory and anti-inflammatory effects. 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells in vitro, potentially through its interaction with specific enzymes involved in cell growth and division.
Advantages and Limitations for Lab Experiments
One advantage of using 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its specificity for certain proteins or enzymes, which can allow for more targeted and precise manipulation of biological systems. However, 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can also have off-target effects and may require optimization of experimental conditions to achieve desired results.
Future Directions
There are several potential future directions for research involving 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is the development of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-based probes for imaging and detection of specific proteins or enzymes in living cells or tissues. Another potential application is the use of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a tool for studying the role of specific proteins or enzymes in disease processes, such as cancer or inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its potential for therapeutic use.
Synthesis Methods
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethylamine with 1,3-dibromo-2-propanol to form 2,2,2-trifluoroethyl-1-bromo-3-(hydroxymethyl)propan-2-ol. This compound is then reacted with 4-iodopyrazole to form 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Scientific Research Applications
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in many physiological processes. 4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes for potential use in catalysis and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3IN2O/c1-2-3-16-5-8-7(13)4-15(14-8)6-9(10,11)12/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPYEBZQMNKDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


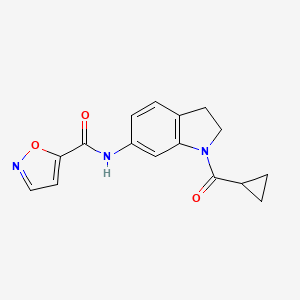
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
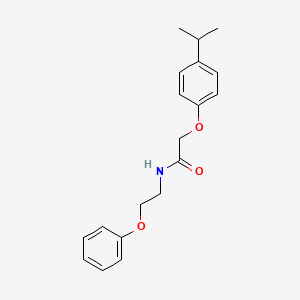
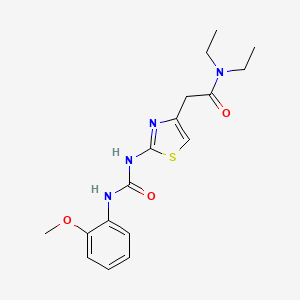
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)



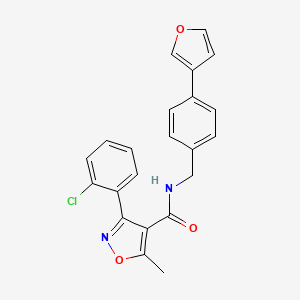
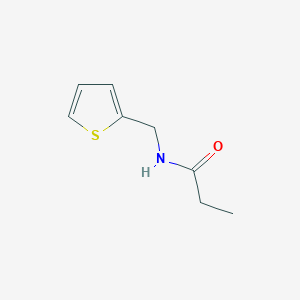
![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)
